molecular formula C17H20N2O4 B6994609 N-(2,2-dimethoxy-2-phenylethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide

N-(2,2-dimethoxy-2-phenylethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide

Cat. No.: B6994609
M. Wt: 316.35 g/mol
InChI Key: UDVNRYNYEPKDSI-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxy-2-phenylethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide is a complex organic compound with a unique structure that combines a pyridine ring with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxy-2-phenylethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the 2,2-dimethoxy-2-phenylethylamine, which is then reacted with 6-methyl-4-oxo-1H-pyridine-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process might involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxy-2-phenylethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-(2,2-dimethoxy-2-phenylethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2,2-dimethoxy-2-phenylethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethoxy-2-phenylacetophenone: This compound shares the 2,2-dimethoxy-2-phenylethyl group but lacks the pyridine ring.

    6-Methyl-4-oxo-1H-pyridine-3-carboxamide: This compound contains the pyridine ring but lacks the 2,2-dimethoxy-2-phenylethyl group.

Uniqueness

N-(2,2-dimethoxy-2-phenylethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide is unique due to its combination of a pyridine ring with a 2,2-dimethoxy-2-phenylethyl group. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.

Properties

IUPAC Name

N-(2,2-dimethoxy-2-phenylethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-12-9-15(20)14(10-18-12)16(21)19-11-17(22-2,23-3)13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVNRYNYEPKDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NCC(C2=CC=CC=C2)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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